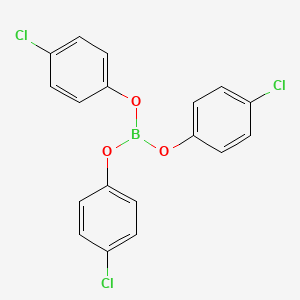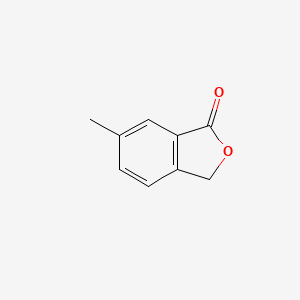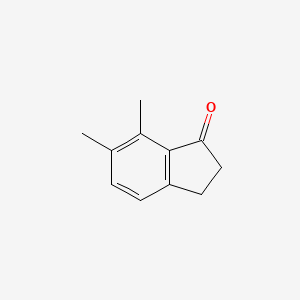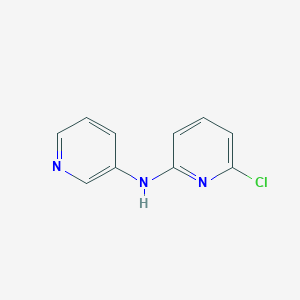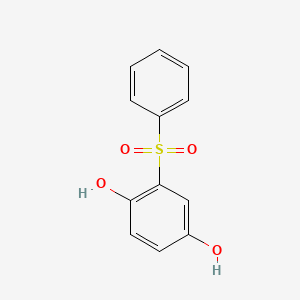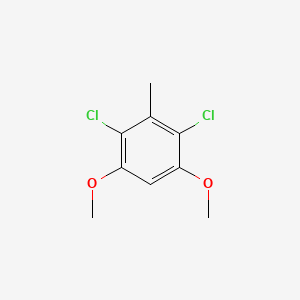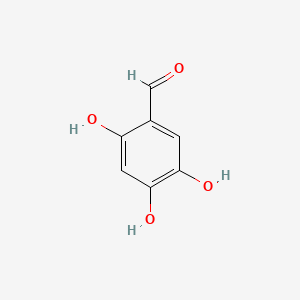![molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0](/img/structure/B1348312.png)
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C21H24N2O . It is a derivative of 3,7-diazabicyclo nonane, a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one consists of a bicyclic core with two benzyl groups attached to the nitrogen atoms and a ketone functional group . The exact mass is 320.188863393 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one include a molecular weight of 320.4 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 23.6 Ų, 24 heavy atoms, and a complexity of 376 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A study by Garrison et al. (1993) delves into the synthesis of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones from 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one precursors. This research expands the family of heterocyclic compounds and explores the equilibrium of these compounds in various conformations, contributing significantly to the field of organic chemistry and heterocyclic compound synthesis (Garrison et al., 1993).
Conformational Analysis
Gálvez et al. (1985) conducted a structural and conformational study of diazabicyclanones and diazabicyclanols, including 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. This research utilized spectroscopy and X-ray diffraction, providing insights into the conformational preferences of these compounds in different states, which is crucial for understanding their chemical behavior and potential applications (Gálvez et al., 1985).
Stimulus-Sensitive Delivery Systems
Veremeeva et al. (2021) explored the use of 3,7-diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. This research demonstrated that certain derivatives increase liposomal permeability under specific pH conditions, highlighting the potential of these compounds in targeted drug delivery and therapeutic applications (Veremeeva et al., 2021).
Propriétés
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
59009-70-0 | |
| Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



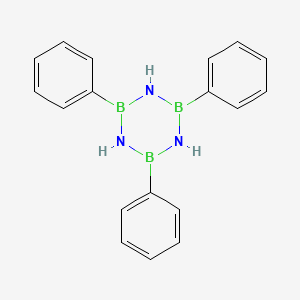
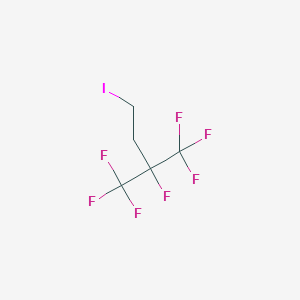
![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)

